2,2-Bis-(2-methyl-allyl)-piperidine

Description

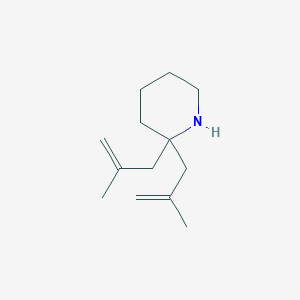

2,2-Bis-(2-methyl-allyl)-piperidine is a piperidine derivative featuring two 2-methyl-allyl groups symmetrically attached to the nitrogen atom of the piperidine ring. This compound is of interest due to its structural complexity, which combines the rigidity of the piperidine scaffold with the steric and electronic effects of the allyl substituents. Piperidine-based compounds are widely explored in medicinal chemistry for their roles as enzyme inhibitors, receptor modulators, and bioactive scaffolds, making this compound a candidate for similar applications .

Properties

IUPAC Name |

2,2-bis(2-methylprop-2-enyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N/c1-11(2)9-13(10-12(3)4)7-5-6-8-14-13/h14H,1,3,5-10H2,2,4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFQSXCLIAATOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1(CCCCN1)CC(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis-(2-methyl-allyl)-piperidine typically involves the alkylation of piperidine with 2-methyl-allyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the piperidine, followed by the addition of 2-methyl-allyl bromide. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis-(2-methyl-allyl)-piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the allylic positions using reagents such as sodium azide (NaN3) or sodium cyanide (NaCN).

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in ether.

Substitution: NaN3 in dimethyl sulfoxide (DMSO), NaCN in ethanol.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated piperidine derivatives.

Substitution: Formation of azides or nitriles.

Scientific Research Applications

2,2-Bis-(2-methyl-allyl)-piperidine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Bis-(2-methyl-allyl)-piperidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 2-methyl-allyl groups in 2,2-Bis-(2-methyl-allyl)-piperidine introduce significant steric bulk compared to other piperidine derivatives:

- N-Benzyl piperidine derivatives (e.g., donepezil-like compounds): These feature a benzyl group on the piperidine nitrogen. Bulky substituents here, such as 3,4-dimethoxybenzyl, reduce activity due to steric hindrance in enzyme binding pockets (e.g., acetylcholinesterase) .

- Benzoyl-linked piperidines (e.g., COB-3, PPB-6): These combine a piperidine ring with aromatic esters or succinimides. Smaller alkyl groups (e.g., ethyl, isopropyl) on the piperidine nitrogen enhance potency for neuronal nicotinic acetylcholine receptors (nAChRs), while larger groups (e.g., phenylpropyl) reduce selectivity .

- Piperidine-based ureas (e.g., compounds 15 and 21): These exhibit orientation-dependent binding affinities. For example, benzohomoadamantane-piperidine hybrids show similar IC50 values when the piperidine occupies specific positions in the active site .

Key Insight : The 2-methyl-allyl groups in the target compound likely impose greater steric hindrance than benzyl or small alkyl substituents but less than adamantane-based moieties. This balance may influence its binding kinetics and selectivity.

Physicochemical Properties

Though direct data for this compound are unavailable, comparisons can be made with:

- Ethyl 2-(piperidin-4-yl)acetate : LogP = 1.2, moderate solubility in water, and high GI absorption .

- N-Benzyl piperidines : Increased aromaticity raises logP (e.g., ~2.5–3.0) but may reduce BBB penetration due to higher molecular weight .

The target compound’s allyl groups likely increase logP (~2.5–3.5) and reduce aqueous solubility, aligning it with CNS-targeting agents requiring lipophilicity.

Data Table: Comparison of Piperidine Derivatives

Biological Activity

2,2-Bis-(2-methyl-allyl)-piperidine is an organic compound with the molecular formula C13H23N, characterized by its unique structure featuring two 2-methyl-allyl groups attached to a piperidine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and versatility as a building block for more complex molecules .

The compound's structure allows it to interact with various biological targets, including enzymes and receptors. Its reactivity is influenced by the presence of multiple functional groups, which enhances its profile for potential biological activity .

The biological activity of this compound can be attributed to its ability to act as a ligand that binds to specific protein sites. This interaction can modulate the activity of these proteins through various biochemical pathways. Notably, the compound may influence cell signaling pathways and enzyme activities, making it a subject of interest for further research in drug development .

Biological Activity Data

Research has indicated that compounds structurally related to this compound exhibit significant biological activities. For instance, studies on bridged piperidine derivatives have shown promising anticancer properties against various cancer cell lines . The following table summarizes key findings related to the biological activity of similar compounds:

Case Studies

- Anticancer Activity : A study highlighted the synthesis of enantioenriched bridged piperidine-γ-butyrolactones that demonstrated impressive preliminary biological activities against a panel of cancer cell lines. These findings suggest that modifications on the piperidine structure can enhance biological efficacy .

- Enzyme Interaction : Another investigation focused on the interaction of piperidine derivatives with specific enzymes involved in metabolic pathways. The results indicated that these compounds could serve as inhibitors or modulators of enzyme activity, providing insights into their potential therapeutic applications .

Synthesis and Applications

The synthesis of this compound typically involves nucleophilic substitution reactions using piperidine and 2-methyl-allyl bromide. The conditions under which these reactions are conducted significantly affect yield and purity. The compound's applications extend beyond medicinal chemistry; it is also utilized in organic synthesis as a versatile intermediate for developing novel therapeutic agents and materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.